molecular formula C24H20FN3O4 B2621687 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol CAS No. 850230-68-1

2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol

Cat. No.: B2621687
CAS No.: 850230-68-1
M. Wt: 433.439
InChI Key: LQVLSWDLZUZJMN-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol (CAS: 850230-09-0) is a diaryl pyrimidine derivative with a molecular formula of C₂₄H₂₀FN₃O₄ (average mass: 433.439 g/mol) . Its structure features:

  • A pyrimidine core substituted at position 4 with a 2-amino group.
  • A 2-methoxyphenoxy group at position 5 of the pyrimidine ring.
  • A 5-((2-fluorobenzyl)oxy)phenol moiety at position 4 of the pyrimidine.

Properties

IUPAC Name

2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O4/c1-30-20-8-4-5-9-21(20)32-22-13-27-24(26)28-23(22)17-11-10-16(12-19(17)29)31-14-15-6-2-3-7-18(15)25/h2-13,29H,14H2,1H3,(H2,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVLSWDLZUZJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the amino, methoxyphenoxy, and fluorobenzyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, amines, and phenols, under conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenated precursors and nucleophiles like amines or phenols under reflux or catalytic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

  • Anticancer Activity : In vitro studies indicate that similar pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, related compounds have shown significant inhibition of migration and invasion in cancer cells, suggesting potential anticancer properties for this compound as well.
  • Antimicrobial Properties : Recent research highlights the antimicrobial activity of pyrimidine derivatives against pathogenic bacteria and fungi, indicating that this compound may possess similar efficacy against organisms like Pseudomonas aeruginosa and Escherichia coli .

Biochemical Probes

The compound is being explored as a biochemical probe or inhibitor in enzymatic studies due to its ability to interact with specific molecular targets. Its structure allows it to bind to active sites on enzymes or receptors, potentially modulating their activity .

Material Science

In industrial applications, this compound is utilized in the development of advanced materials due to its unique chemical properties. Its versatility makes it suitable for various chemical processes, including the synthesis of more complex molecules .

Case Studies

Several studies have focused on the biological activities of similar compounds:

  • Anticancer Activity : In vitro studies demonstrated that related pyrimidine derivatives significantly inhibited cell proliferation in various cancer cell lines, highlighting their potential as anticancer agents .
  • Antimalarial Evaluation : Research on ferrocene-pyrimidine conjugates indicated promising antiplasmodial activities against Plasmodium falciparum, suggesting that similar structures may be effective against malaria .

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Observations:

Substituent Position Matters: The 2-methoxyphenoxy group in the target compound contrasts with 3-methoxyphenyl in AP-3-OMe-Ph (), which may alter steric hindrance and hydrogen-bonding capacity.

Biological Implications: AP-NP and AP-4-Me-Ph demonstrate that small substituent changes (naphthyl vs. p-tolyl) shift binding domains (S1 vs. S2) in the SARS-CoV-2 spike protein .

Biological Activity

The compound 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the pyrimidine core through condensation reactions, followed by the introduction of functional groups via nucleophilic substitution reactions. The presence of both methoxy and phenoxy groups enhances its chemical versatility, making it suitable for diverse applications in medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound's multiple functional groups allow for various non-covalent interactions, including:

  • Hydrogen bonding
  • Hydrophobic interactions
  • π-π stacking

These interactions can lead to the modulation of target functions, thereby influencing cellular pathways and processes.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, derivatives of similar pyrimidine compounds have shown significant inhibitory effects against pathogenic bacteria and fungi. A notable study reported that certain thiazolopyridine derivatives exhibited potent activity against Pseudomonas aeruginosa and Escherichia coli, suggesting a potential for similar efficacy in the target compound .

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For example, a related compound significantly inhibited migration and invasion in A431 vulvar epidermal carcinoma cells, showcasing potential anticancer properties .
  • Antimalarial Evaluation : Research on ferrocene-pyrimidine conjugates indicated promising antiplasmodial activities against Plasmodium falciparum, which could provide insights into the efficacy of similar structures like the target compound in combating malaria .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cancer TypeObserved EffectReference
AntimicrobialPseudomonas aeruginosaMIC = 0.21 μM
AnticancerA431 Vulvar CarcinomaInhibition of cell proliferation
AntimalarialPlasmodium falciparumSignificant antiplasmodial activity

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